1-(Azepan-1-yl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(AZEPAN-1-YL)-2-{[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of azepane, morpholine, and quinoxaline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-2-{[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]SULFANYL}ETHAN-1-ONE likely involves multi-step organic reactions. A possible synthetic route could include:
- Formation of the quinoxaline core through a condensation reaction between an o-phenylenediamine and a dicarbonyl compound.
- Introduction of the morpholine group via nucleophilic substitution.
- Attachment of the azepane ring through another substitution or addition reaction.
- Final coupling of the quinoxaline and azepane-morpholine intermediates using a thiol-ene reaction or similar methodology.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(AZEPAN-1-YL)-2-{[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: Potential formation of sulfoxides or sulfones.
Reduction: Possible reduction of the quinoxaline ring.
Substitution: Nucleophilic or electrophilic substitution on the quinoxaline or morpholine rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenated compounds or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the quinoxaline or morpholine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound’s unique structure might make it a candidate for use as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.
Biochemistry: Studying its interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry: Potential development into a drug candidate after thorough biological evaluation.
Wirkmechanismus
The mechanism of action would depend on the specific application. In a biological context, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways related to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(AZEPAN-1-YL)-2-{[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]SULFANYL}ETHAN-1-ONE: can be compared to other compounds with similar structural motifs, such as:
Uniqueness
The combination of these three moieties in a single molecule might confer unique properties, such as enhanced binding affinity or specificity for certain biological targets, making it a valuable compound for further research.
Eigenschaften
Molekularformel |
C20H26N4O2S |
---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-2-(3-morpholin-4-ylquinoxalin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C20H26N4O2S/c25-18(23-9-5-1-2-6-10-23)15-27-20-19(24-11-13-26-14-12-24)21-16-7-3-4-8-17(16)22-20/h3-4,7-8H,1-2,5-6,9-15H2 |
InChI-Schlüssel |
KNTZOHILSAOZOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.